1-(1-Aminocyclopropyl)-2-ethylbutan-1-one 1-(1-Aminocyclopropyl)-2-ethylbutan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17639059
InChI: InChI=1S/C9H17NO/c1-3-7(4-2)8(11)9(10)5-6-9/h7H,3-6,10H2,1-2H3
SMILES:
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

1-(1-Aminocyclopropyl)-2-ethylbutan-1-one

CAS No.:

Cat. No.: VC17639059

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Aminocyclopropyl)-2-ethylbutan-1-one -

Specification

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name 1-(1-aminocyclopropyl)-2-ethylbutan-1-one
Standard InChI InChI=1S/C9H17NO/c1-3-7(4-2)8(11)9(10)5-6-9/h7H,3-6,10H2,1-2H3
Standard InChI Key ZZRYINSKKGQTBK-UHFFFAOYSA-N
Canonical SMILES CCC(CC)C(=O)C1(CC1)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 1-(1-aminocyclopropyl)-2-ethylbutan-1-one, reflects its bicyclic structure, which combines a cyclopropane ring with a ketone and ethylbutane chain. Key identifiers include:

PropertyValueSource
CAS Number1602874-35-0
Molecular FormulaC₉H₁₇NO
Molecular Weight155.24 g/mol
Canonical SMILESCCC(CC)C(=O)C1(CC1)N
InChI KeyZZRYINSKKGQTBK-UHFFFAOYSA-N

The cyclopropyl group introduces significant ring strain, while the amino and ketone functionalities enable diverse reactivity, making the compound a versatile intermediate .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(1-aminocyclopropyl)-2-ethylbutan-1-one typically involves multi-step strategies to construct the cyclopropane ring and introduce the amino group. A representative pathway includes:

  • Cyclopropanation: Reaction of 2-ethylbutan-1-one with a diazo compound (e.g., diazomethane) under catalytic conditions to form the cyclopropyl ring .

  • Amination: Introduction of the amino group via nucleophilic substitution or reductive amination, often using ammonia or protected amines.

A patent by WO2014027045A1 describes analogous methods for cyclopropane-containing compounds, emphasizing the use of dibutyl ether and phenyl lithium to stabilize reactive intermediates . For example, reacting phenyl lithium with a precursor in dibutyl ether at 40°C achieved 80% conversion in related syntheses .

Optimization Challenges

Key challenges include:

  • Ring Strain: The cyclopropane ring’s instability necessitates low-temperature conditions (-15°C to 0°C) during synthesis .

  • Byproduct Formation: Dimerization (e.g., diethyl l,l'-(ethane-l,2-diyl)bis(piperidine-4-carboxylate)) is a common side reaction, requiring chromatographic purification .

Physicochemical Properties

Thermodynamic Parameters

Available data from VulcanChem indicate:

PropertyValueSource
Boiling PointNot reported
Melting PointNot reported
Density~0.9 g/cm³ (estimated)
SolubilityLikely polar solvents

The compound’s logP (octanol-water partition coefficient) is estimated at 1.2–1.5, suggesting moderate lipophilicity suitable for membrane penetration in biological systems.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • PROTACs: Bifunctional molecules degrading disease-related proteins (e.g., mTOR) .

  • Small-Molecule Inhibitors: Analogues in kinase inhibitor development .

Material Science

Its rigid cyclopropane structure could stabilize polymers or coatings, though this application remains unexplored.

Future Directions

  • Synthetic Methodology: Develop one-pot cyclopropanation-amination to improve yield.

  • Biological Screening: Evaluate efficacy against kinase targets (e.g., PI3K, mTOR) and infectious agents.

  • Toxicology Studies: Establish LD₅₀ and NOAEL values for regulatory approval.

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